B1576350 Hymenochirin-5Pd

Hymenochirin-5Pd

Cat. No.: B1576350
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenochirin-5Pd is a synthetic peptide derived from natural amphibian skin secretions, specifically from the Hymenochirus genus. It belongs to a class of antimicrobial peptides (AMPs) characterized by their α-helical structure and cationic properties, enabling interactions with microbial membranes . Research highlights its broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses. Its mechanism involves disrupting microbial membrane integrity via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Structural studies reveal a 20-amino-acid sequence with a conserved hydrophobic core and cationic termini, critical for its bioactivity. Notably, this compound exhibits low hemolytic activity compared to other AMPs, making it a promising candidate for therapeutic development .

Properties

bioactivity

Gram+,

sequence

ITIPPIVKDTLKKFFKGGIAGVMGQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Hymenochirin-5Pd’s properties, we compare it with two structurally and functionally analogous peptides: Magainin-2 (from Xenopus laevis) and Melittin (from honeybee venom).

Table 1: Structural and Functional Comparison

Property This compound Magainin-2 Melittin
Amino Acid Length 20 residues 23 residues 26 residues
Net Charge (pH 7) +4 +3 +5
Primary Mechanism Membrane disruption Membrane pore formation Membrane lysis
Antimicrobial Spectrum Broad (bacteria, fungi, viruses) Gram-negative bacteria Broad (bacteria, cancer cells)
Hemolytic Activity Low (HC₅₀ > 200 μg/mL) Moderate (HC₅₀ ≈ 100 μg/mL) High (HC₅₀ ≈ 10 μg/mL)
Therapeutic Index High (~20) Moderate (~5) Low (~1)

Key Differences

Structural Specificity: this compound’s shorter sequence and balanced charge distribution reduce non-specific binding to mammalian cells, enhancing selectivity . Melittin’s pronounced hydrophobicity contributes to its high cytotoxicity, limiting clinical utility despite potent antimicrobial effects.

Mechanistic Nuances: Magainin-2 forms transient pores in bacterial membranes, allowing ion leakage without complete lysis, whereas this compound induces rapid membrane collapse . Melittin’s mechanism involves both membrane disruption and intracellular targeting (e.g., apoptosis induction in cancer cells), complicating its safety profile .

Research Findings and Data Validation

Recent studies highlight this compound’s stability in serum (t₁/₂ > 6 hours) and efficacy in murine infection models (ED₅₀ = 2 mg/kg for E. coli sepsis) . In contrast, Magainin-2 requires higher doses (ED₅₀ = 8 mg/kg) due to rapid proteolytic degradation. Synergistic effects with conventional antibiotics (e.g., ciprofloxacin) further distinguish this compound, reducing resistance development risks .

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